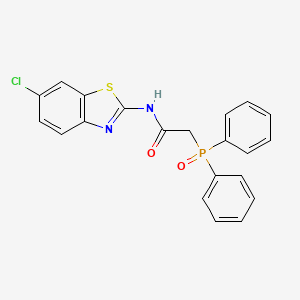![molecular formula C17H16ClNO5 B1224691 2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3-chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, related to the query compound, have been shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The introduction of an aryloxy moiety in the side-chain affects the biological activity, indicating the importance of chemical structure in their function (Carbonara et al., 2001).
Role in Cell Death and Autophagy
Phenoxypropionic acid derivatives, including similar compounds, have been found to initiate autophagy in L1210 leukemia cells. These compounds can eradicate cell types resistant to common antitumor agents, highlighting their potential use in cancer treatment (Kessel et al., 2007).
Herbicide Application
Similar compounds, like haloxyfop and fluazifop, have been used in agriculture as herbicides. They show better control when applied to annual grasses at an early growth stage, indicating their potential use in weed management (Grichar & Boswell, 1986).
Mutagenicity Studies
Related compounds have been studied for their mutagenic properties. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent bacterial mutagen, is a structurally similar compound, suggesting potential mutagenic effects of the query compound that could be explored (Meier et al., 1987).
Analytical Determination in Water Samples
Methods for the determination of phenoxy herbicides, like 4-chloro-2-methylphenoxy propanoic acid in water samples, are relevant for environmental monitoring and assessment. This reflects the importance of analyzing environmental impact and residues of similar compounds (Nuhu et al., 2012).
Derivatization for Gas Chromatographic Analysis
Studies on the derivatization of acidic herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid, for gas chromatographic determination, highlight the analytical chemistry applications of similar compounds (Rompa et al., 2004).
Renewable Building Blocks in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to the query, is used in material science as a renewable building block for the synthesis of polybenzoxazine, demonstrating the application of similar compounds in the development of sustainable materials (Trejo-Machin et al., 2017).
Exposure Assessment in Agricultural Settings
Exposure studies of phenoxy acid herbicides, like 2-(4-chloro-2-methylphenoxy)propanoic acid, in farm workers, are crucial for understanding the occupational health risks associated with these compounds (Manninen et al., 1986).
Eigenschaften
Produktname |
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid |
|---|---|
Molekularformel |
C17H16ClNO5 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
2-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C17H16ClNO5/c1-10(17(21)22)24-13-6-3-11(4-7-13)16(20)19-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
ALLQFJGMILKBRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)


![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)

![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)


![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)